5-Bromo-2-chloro-4-methoxypyridine
Overview
Description
5-Bromo-2-chloro-4-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrClNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 . The structure of this compound can be further analyzed using tools like ChemSpider .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 222.47 and a density of 1.65 . The boiling point is 251ºC .Scientific Research Applications
Precursor in Pyridyne Chemistry
5-Bromo-2-chloro-4-methoxypyridine has been developed as a practical 2,3-pyridyne precursor. The substituted 2,3-pyridyne generated from this precursor, through halogen-metal exchange, has been found to react regioselectively with certain organic compounds like 2-methoxyfuran and 2-methylfuran (Walters, Carter, & Banerjee, 1992).
Halogen Migration Studies
In halogen migration studies, derivatives like 5-bromo-3-chloro-2,4-dihydroxypyridine have been synthesized, showing the dynamic movement of halogen atoms in the molecule's structure. This characteristic is useful for understanding chemical reactions in medicinal chemistry and synthetic pathways (Hertog & Schogt, 2010).
Synthesis of Pentasubstituted Pyridines
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a derivative of this compound, has been used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines. This is significant in medicinal chemistry research as it provides a method for creating complex pyridine structures with multiple functionalities (Wu, Porter, Frennesson, & Saulnier, 2022).
Nucleophilic Substitution Reactions
In studies focusing on nucleophilic substitution reactions, derivatives of this compound, such as 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, have been synthesized. These studies are critical in developing new pharmaceuticals and understanding the reactivity of these compounds in various chemical environments (Hirokawa, Horikawa, & Kato, 2000).
Developing New Synthetic Methods
The compound has also been used in research to develop new synthetic methods. For example, efficient synthesis of 5-functionalized 2-methoxypyridines from 5-bromo-2-methoxypyridine using magnesium ‘ate’ complexes. This research is valuable for streamlining chemical synthesis processes in industrial and pharmaceutical contexts (Sośnicki, 2009).
Reactivity and Structural Studies
Reactivity and structural studies of this compound derivatives are also significant. For instance, the synthesis and crystal structure of a Schiff base compound derived from a this compound variant, which has been shown to possess excellent antibacterial activities, illustrates the compound's potential in creating new antibacterial agents (Wang, Nong, Sht, & Qi, 2008).
Safety and Hazards
Future Directions
While specific future directions for 5-Bromo-2-chloro-4-methoxypyridine are not detailed in the search results, it’s worth noting that organoboron compounds, which could potentially include this compound, are highly valuable building blocks in organic synthesis . This suggests potential future applications in various areas of organic synthesis.
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-methoxypyridine is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . It is also used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Mode of Action
The compound is utilized in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This process affects the carbon–carbon bond formation, which is a fundamental step in organic synthesis and is crucial for the construction of complex organic compounds .
Result of Action
The use of this compound in the synthesis of SGLT2 inhibitors and somatostatin sst 3 receptor antagonists suggests that it contributes to the therapeutic effects of these drugs . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s reactivity . .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors interact with the p38α kinase, a serine/threonine kinase that plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Cellular Effects
The cellular effects of 5-Bromo-2-chloro-4-methoxypyridine are largely dependent on the specific biochemical reactions it is involved in. As a building block in the synthesis of p38α kinase inhibitors, it can influence cell function by modulating the activity of this kinase . This can have impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not directly studied, but its derivatives, such as the p38α kinase inhibitors, exert their effects at the molecular level by inhibiting the activity of the p38α kinase . This involves binding interactions with the kinase, leading to changes in gene expression .
Metabolic Pathways
As a building block in the synthesis of p38α kinase inhibitors, it may indirectly influence metabolic pathways through the activity of these inhibitors .
Properties
IUPAC Name |
5-bromo-2-chloro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWWGXPWPZJEMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678748 | |
Record name | 5-Bromo-2-chloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880870-13-3 | |
Record name | 5-Bromo-2-chloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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